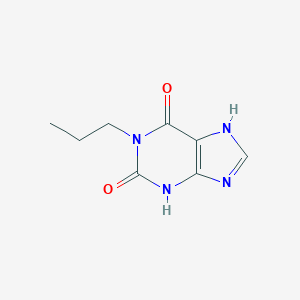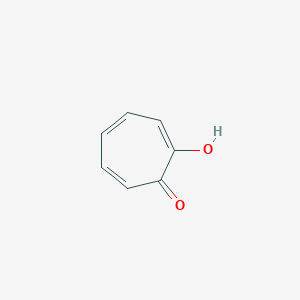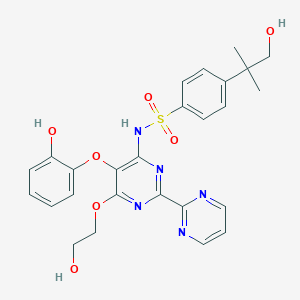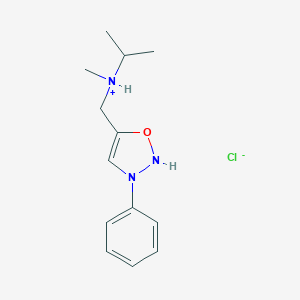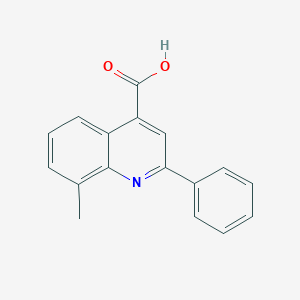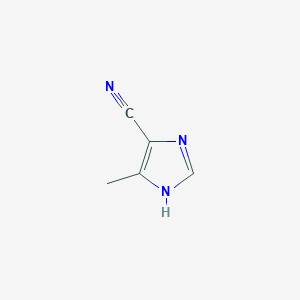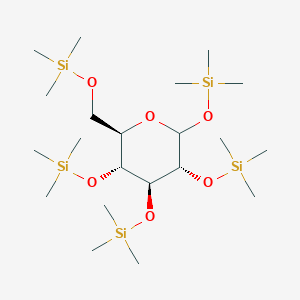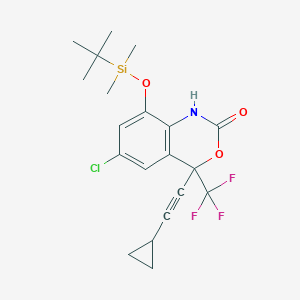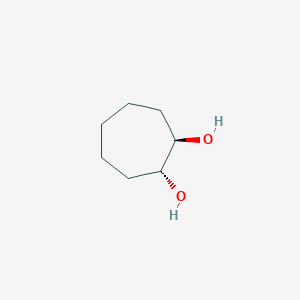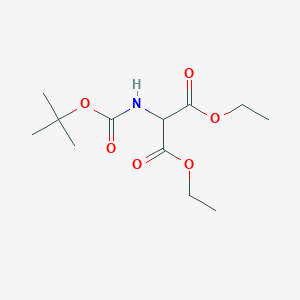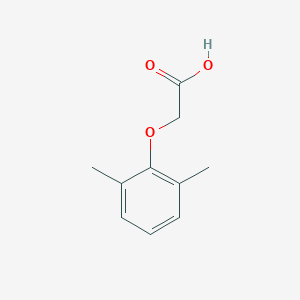
(2,6-二甲基苯氧基)乙酸
描述
Synthesis Analysis
The synthesis of compounds similar to (2,6-Dimethylphenoxy)acetic acid often involves strategic steps such as dibromination, regioselective coupling, and cyclodehydration processes. For instance, a new short synthesis of 5,6-dimethylxanthenone-4-acetic acid (ASA404, DMXAA) involves dibromination of 3,4-dimethylbenzoic acid, followed by regioselective coupling with 2-hydroxyphenylacetic acid and subsequent cyclodehydration (Yang & Denny, 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to (2,6-Dimethylphenoxy)acetic acid can be intricate, with studies often utilizing X-ray diffraction to detail their crystal structures. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its 1:1 adduct with 4-aminobenzoic acid have been determined, illustrating complex hydrogen bonding patterns (Byriel et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving similar compounds highlight the modification of methyl groups and the formation of complex products through processes like chlorination and nitration. Notable reactions include the chlorination of 2-tert-butyl-4,6-dimethylphenol leading to various chloromethylene compounds and trichloro ketones (Hartshorn et al., 1986).
Physical Properties Analysis
The physical properties of compounds akin to (2,6-Dimethylphenoxy)acetic acid can be deduced from studies focusing on synthesis and structural analysis. However, specific studies detailing the physical properties of (2,6-Dimethylphenoxy)acetic acid were not identified in this search. Related research often involves exploring the conditions for synthesis and the resulting compound's stability and crystalline structure.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of related compounds provide insight into their behavior under various conditions. For instance, the study of pentacoordinate stannate complexes, involving chloro- and (2,6-dimethylphenoxy)triorganostannanes, reveals information about the hypervalent nature and trigonal-bipyramidal structures of the anionic Sn(IV) species (Suzuki et al., 1990).
科学研究应用
电泳系统中的荧光检测:乙酸(一种相关化合物)是琼脂糖和丙烯酰胺凝胶电泳系统中弱 β 发射放射性同位素的二苯氧唑的优良溶剂 (Pulleyblank & Booth, 1981).
癌症治疗:5,6-二甲基黄嘌呤-4-乙酸等某些衍生物已在癌症治疗中显示出潜力,诱导肿瘤中血管内皮细胞凋亡 (Ching 等人,2002),并通过炎症信号传导表现出抗肿瘤活性 (Zhao 等人,2002).
化学反应和结构:某些酚类化合物在乙酸中的氯化会导致二氯甲亚环己烯酮的形成 (Hartshorn 等人,1986)。某些衍生物的二聚体结构已显示出在增感跃迁中有效,这在化学分析中有用 (Latva 等人,1996).
抗氧化剂生产:漆酶介导的 2,6-二甲氧基苯酚等衍生物的氧化可以产生具有更高抗氧化能力的二聚体 (Adelakun 等人,2012).
环境应用:2,4-D DMA 等衍生物刺激各种水生生态系统的生长 (Boyle, 1980),也参与了与水处理过程中的吸附相关的研究 (Khan & Akhtar, 2011).
除草剂研究:这些化合物被研究在土壤中除草剂分解 (Wilson & Cheng, 1976) 以及新型除草剂及其生物活性的开发 (Psomas 等人,1998) 等背景下。
空气污染控制:在工业应用中,例如在除草剂生产厂中,已开发出系统来控制相关化合物的排放,改善空气质量 (Arsenijević 等人,2008).
安全和危害
“(2,6-Dimethylphenoxy)acetic acid” is harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
属性
IUPAC Name |
2-(2,6-dimethylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBCURLNKYKBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158085 | |
| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylphenoxy)acetic acid | |
CAS RN |
13335-71-2 | |
| Record name | 2-(2,6-Dimethylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13335-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,6-Dimethylphenoxy)acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 13335-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-xylyloxy) acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, 2-(2,6-dimethylphenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,6-DIMETHYLPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RVEL9W5CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

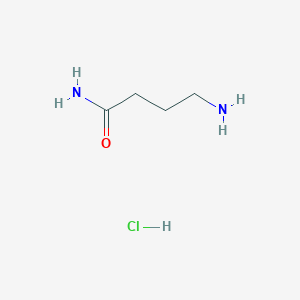
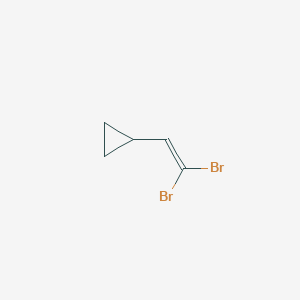
![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)

